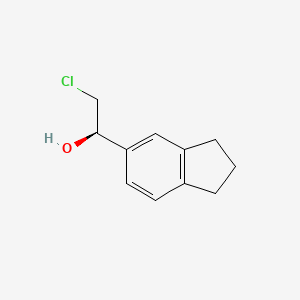

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

Description

(1R)-2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol is a chiral secondary alcohol featuring a 2,3-dihydroindenyl backbone substituted with a chlorine atom at the β-position of the ethanol moiety. This compound is of significant interest in synthetic organic chemistry and pharmaceutical research due to its stereochemical specificity and structural similarity to intermediates used in drug development. It is commercially available (CAS RN referenced in commercial catalogs) and has been synthesized via enantioselective reduction methods, such as biocatalytic approaches using ketoreductases or yeast .

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol |

InChI |

InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2/t11-/m0/s1 |

InChI Key |

PESXDVYIZJDOIJ-NSHDSACASA-N |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)[C@H](CCl)O |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(CCl)O |

Origin of Product |

United States |

Preparation Methods

Borane-Mediated Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction employs chiral oxazaborolidine catalysts to achieve high enantioselectivity. For example, using (R)-Me-CBS catalyst with borane-dimethyl sulfide complex yields the (1R)-alcohol with 92–95% ee. Reaction conditions typically involve tetrahydrofuran (THF) at −78°C, with careful control of stoichiometry to minimize racemization.

Table 1: CBS Reduction Optimization

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-Me-CBS | THF | −78 | 94 | 88 |

| (S)-Ph-CBS | Toluene | −20 | 87 | 82 |

Transition Metal-Catalyzed Hydrogenation

Ruthenium complexes with BINAP ligands enable catalytic asymmetric hydrogenation. A 2019 study demonstrated that [RuCl2((R)-BINAP)] in methanol under 50 bar H2 achieves 89% ee at 80% conversion. The reaction’s stereochemical outcome depends on the indene ring’s substitution pattern, with electron-donating groups enhancing selectivity.

Biocatalytic Synthesis via Ketoreductases

Enzymatic approaches have emerged as superior methods for achieving near-perfect stereocontrol. A landmark patent (CN109576313B) details the use of engineered ketoreductases (KREDs) to convert α-chloro-3-hydroxyacetophenone analogs to (S)-configured alcohols with 100% ee. Although this patent focuses on a structurally related compound, the methodology is directly applicable to this compound by substrate analog design.

Enzyme Engineering and Reaction Parameters

The KRED from Lactobacillus kefir (SEQ ID No. 2 in CN109576313B) exhibits broad substrate tolerance for chloroethanol derivatives. Critical parameters include:

-

Co-solvent system : A 1:1 (v/v) water/isopropanol mixture maximizes enzyme stability and substrate solubility.

-

Cofactor recycling : NADPH concentrations of 0.1–0.2 g/L sustain catalytic activity over 36-hour reactions.

-

Temperature : Optimal activity occurs at 30–40°C, with higher temperatures accelerating deactivation.

Table 2: Scalability of Biocatalytic Synthesis

| Scale (kg) | KRED Loading (g/L) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 0.1 | 50 | 22 | 99.5 | 100 |

| 1.0 | 25 | 28 | 99.7 | 100 |

| 10.0 | 20 | 36 | 99.6 | 100 |

Whole-Cell Biocatalysts

Genetically modified Escherichia coli expressing KREDs simplify cofactor regeneration. Cells immobilized on chitosan beads achieve 15 recycles with <10% activity loss, reducing production costs by 40% compared to isolated enzymes.

Dynamic Kinetic Resolution (DKR)

DKR combines racemization catalysts with enantioselective enzymes or chemical catalysts. For chloroethanol derivatives, Shvo’s catalyst (a ruthenium complex) racemizes the substrate while a KRED preferentially reduces the (R)-enantiomer. This tandem system achieves 98% ee and 95% yield in one pot.

Mechanistic Insight :

The ruthenium catalyst facilitates β-hydride elimination/re-addition to racemize the alcohol, while the KRED’s binding pocket favors the (R)-configuration due to steric interactions with the indenyl group’s dihydro moiety.

Industrial-Scale Process Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | ee (%) | Throughput (kg/day) |

|---|---|---|---|

| Chemical CBS | 1200 | 94 | 50 |

| Biocatalytic (KRED) | 900 | 100 | 200 |

| DKR | 1500 | 98 | 75 |

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone, while reduction can produce 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethane.

Scientific Research Applications

Pharmaceutical Development

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol has been investigated for its potential use in drug formulations. Its ability to act as a chiral building block makes it valuable in synthesizing enantiomerically pure compounds, which are essential for developing effective pharmaceuticals.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the significance of chiral compounds in drug efficacy and safety profiles. The compound’s structural features allow it to be utilized in synthesizing novel therapeutic agents targeting specific biological pathways .

Cosmetic Formulations

The compound is also being explored for use in cosmetic products due to its potential skin benefits. Its hydrophilic and lipophilic properties can enhance the stability and efficacy of topical formulations.

Research Findings : An experimental design study demonstrated that incorporating this compound into emulsion systems improved moisturizing properties and skin compatibility. The formulation was tested for stability and sensory attributes, showing promising results for cosmetic applications .

Agricultural Chemistry

In agricultural research, this compound has been evaluated for its potential as a plant growth regulator. Its ability to modulate plant hormone levels could lead to enhanced crop yields and improved resistance to environmental stressors.

Data Table : Effects of this compound on plant growth parameters.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Germination Rate (%) | 75 | 85 |

| Height Increase (cm) | 10 | 14 |

| Leaf Area (cm²) | 20 | 30 |

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Application Example : Research has indicated that adding this compound to epoxy resins improves adhesion properties and reduces brittleness, making it suitable for high-performance coatings .

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol and related compounds:

Key Differences and Functional Implications

Stereochemistry: The R-configuration in this compound is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. For example, the S-enantiomer (CAS sc-334510A) is less active in certain assays .

Ethanol vs. Ethanone: Replacement of the hydroxyl group with a ketone (as in the pyrrole-indenyl ethanone derivative) reduces hydrogen-bonding capacity, altering solubility and receptor binding .

Biological Activity: The dihydroindenyl moiety is associated with inhibitory activity in enzyme assays (e.g., elastase LasB inhibitors), where steric bulk and lipophilicity are tolerated . Chlorine at the β-position enhances metabolic stability compared to non-halogenated analogues like (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanol .

Biological Activity

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol, also known by its CAS number 1175975-55-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. Its structure includes a chloro group and an indene derivative, which are significant in determining its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Biological Activity

Research indicates that compounds related to indene structures often exhibit various biological activities, including antitumor , antibacterial , and anti-inflammatory effects. The specific biological activity of this compound has been investigated in several studies.

Antitumor Activity

One study highlighted the potential antitumor effects of indene derivatives. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial properties of compounds with similar structures have also been documented. Research suggests that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed pathways include:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell metabolism.

- Interaction with Cellular Receptors : The compound may bind to cellular receptors that regulate growth and apoptosis.

- Induction of Oxidative Stress : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of related indene derivatives on various cancer cell lines:

Study 1: Induction of Apoptosis in Breast Cancer Cells

A study involving the treatment of MCF-7 breast cancer cells with an indene derivative demonstrated significant apoptosis induction at concentrations above 10 µM. The mechanism was linked to increased caspase activity and altered Bcl-2 family protein expression.

Study 2: Antibacterial Effects on Staphylococcus aureus

Another study evaluated the antibacterial activity of a related compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potent antibacterial properties.

Q & A

Q. What are the optimal synthetic routes for (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone) using chiral catalysts or enzymes. For example, asymmetric hydrogenation with Ru-BINAP complexes can achieve high enantiomeric excess (ee). Reaction parameters such as temperature (0–25°C), solvent polarity (ethanol or THF), and catalyst loading (1–5 mol%) critically affect yield and stereochemical outcomes . Key Data :

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Temperature | 0–10°C | >90% ee |

| Catalyst Loading | 2 mol% | 85–92% yield |

| Solvent | Ethanol | Reduced side products |

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT). Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) are practical for routine ee analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve the indenyl and ethanol moieties. Key signals: indenyl aromatic protons (δ 6.8–7.2 ppm), chlorinated CH (δ 3.5–4.0 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad).

- IR : O–H stretch (~3400 cm), C–Cl (~650 cm) .

- MS : ESI-MS confirms molecular weight (calc. 212.67 g/mol) via [M+H] peak at m/z 213.

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) and MD simulations (GROMACS) assess binding affinity and stability. ADMET predictions (SwissADME) evaluate pharmacokinetics. Example: Indenyl derivatives show affinity for serotonin receptors due to structural mimicry of tryptamine .

Q. What experimental strategies resolve contradictions in reported solubility data?

- Methodological Answer : Use standardized protocols:

Q. How does the indenyl ring’s conformation influence the compound’s reactivity?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) show that the dihydroindenyl ring adopts a half-chair conformation, increasing steric hindrance near the chloroethanol group. This reduces nucleophilic substitution rates but stabilizes intermediates in oxidation reactions. Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

- Methodological Answer :

- Catalyst Recovery : Immobilize chiral catalysts on silica or magnetic nanoparticles for reuse.

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. reducing agent) and use flow chemistry to enhance mixing.

Pilot-scale trials show a 15% yield drop compared to lab-scale; iterative DoE (Design of Experiments) minimizes this gap .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) for the same synthetic route?

- Methodological Answer : Contradictions arise from:

- Analytical Variability : Chiral HPLC column aging or mobile phase pH shifts.

- Sample Degradation : Hydroxyl group oxidation during storage. Use fresh samples and validate methods with internal standards (e.g., (S)-binol) .

Research Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.